



Application Notes: Detection of Fungal Laccase in Culture Filtrates Using Syringaldazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Syringaldazine	
Cat. No.:	B7812778	Get Quote

Introduction

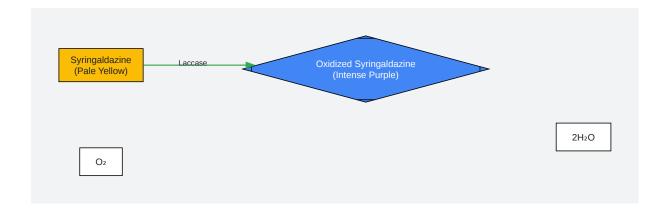
Laccases (EC 1.10.3.2) are multi-copper oxidoreductase enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds, coupled with the reduction of molecular oxygen to water[1]. They are of significant interest in various biotechnological applications, including bioremediation, pulp and paper processing, and the synthesis of bioactive compounds[1][2]. The detection and quantification of laccase activity in fungal culture filtrates is a crucial step in screening for potent laccase-producing strains and for monitoring enzyme production during fermentation.

Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) serves as a highly specific and reliable chromogenic substrate for the determination of laccase activity[3][4]. In the presence of laccase and oxygen, the pale yellow **syringaldazine** is oxidized to a vibrant purple product, tetramethoxy-azo-bis(methylene quinone)[3][5][6][7]. The intensity of this color change, which can be quantified spectrophotometrically, is directly proportional to the laccase activity. A key advantage of **syringaldazine** is its high specificity for laccase; it is not oxidized by tyrosinase, another common fungal phenoloxidase, thus preventing interference and false-positive results that can occur with less specific substrates like guaiacol[3].

Biochemical Reaction Pathway

The enzymatic assay is based on the laccase-catalyzed oxidation of **syringaldazine**. The enzyme utilizes molecular oxygen as the final electron acceptor, which is reduced to water. This reaction produces a colored quinone product, allowing for spectrophotometric monitoring.





Click to download full resolution via product page

Caption: Laccase-catalyzed oxidation of **syringaldazine** to its colored quinone product.

Quantitative Data Summary

The optimal conditions for laccase activity can vary significantly depending on the fungal source. The following table summarizes key kinetic and operational parameters for laccases from different fungi using **syringaldazine** as the substrate.



Fungal Source	Optimal pH	Optimal Temp. (°C)	K _m (Syringal dazine)	λ _{max} (nm)	Molar Extinctio n Coefficie nt (ε) (M ⁻¹ cm ⁻¹)	Referenc e
Marasmius quercophil us	4.5	75	7.1 μΜ	525	65,000	[8]
Myceliopht hora thermophil a	7.5	30	22 μΜ	530	Not Specified	[5][6][7]
Trichaptum abietinum	5.5	Not Specified	Not Specified	530	Not Specified	[9][10]
Didymocre a sp.	8.0	Not Specified	Not Specified	530	Not Specified	[9][10]
Pleurotus ostreatus	5.6	25	Not Specified	525	65,000	[11]

Experimental Protocols Protocol 1. Quantitative Spectre

Protocol 1: Quantitative Spectrophotometric Assay

This protocol details the measurement of laccase activity in a liquid culture filtrate.

- 1. Materials and Equipment
- Spectrophotometer (visible range)
- Cuvettes (1 cm path length)
- Micropipettes and tips
- Vortex mixer



- Water bath or incubator set to 30°C
- Syringaldazine (CAS 14414-32-5)[4]
- Potassium Phosphate, Monobasic
- Potassium Hydroxide (KOH) or Maleic Acid
- Methanol or Ethanol (absolute/96%)
- Deionized water
- Fungal culture filtrate (centrifuged to remove mycelia)
- 2. Reagent Preparation
- 100 mM Potassium Phosphate Buffer (pH 6.5): Dissolve an appropriate amount of potassium phosphate monobasic in deionized water. Adjust the pH to 6.5 at 30°C using 1 M KOH. Make up to the final volume with deionized water.
 - Note: Assay pH may need optimization (see table above). Acetate or glycine-HCl buffers
 can be used for more acidic pH ranges[5][8]. Avoid buffers containing chloride, as it can
 inhibit laccase activity[5].
- Syringaldazine Stock Solution (e.g., 0.56 mM): Due to its poor water solubility,
 syringaldazine must be dissolved in an organic solvent[12].
 - Carefully weigh 10.0 mg of syringaldazine.
 - Transfer to a 50 mL volumetric flask.
 - Add 96% ethanol or absolute methanol to the mark[5].
 - Stir for up to 3 hours or use sonication until fully dissolved[5][11][12].
 - Store this stock solution in a dark bottle in the refrigerator (2-8°C)[4][5].
- Syringaldazine Working Solution (e.g., 0.22 mM): Prepare this solution fresh before use.



- Dilute the stock solution with deionized water. For example, add 4.0 mL of 0.56 mM stock solution to a 10 mL volumetric flask and add water to the mark[5].
- This working solution is stable for about two hours at room temperature when protected from light[5].
- Enzyme Sample (Culture Filtrate):
 - Harvest the fungal culture and separate the filtrate from the mycelia by centrifugation or filtration.
 - Immediately before the assay, dilute the culture filtrate with cold deionized water or buffer to an expected activity of 25-50 units/mL. The optimal dilution factor must be determined empirically to ensure the reaction rate is within the linear range of the assay.

3. Assay Procedure

- Set the spectrophotometer wavelength to 530 nm (or 525 nm) and the temperature to 30°C[5][8].
- Prepare the Test Reaction and Blank Reaction cuvettes as described in the table below.
 Pipette reagents in the order listed.

Reagent	Test Volume	Blank Volume
100 mM Phosphate Buffer (pH 6.5)	2.20 mL	2.20 mL
Diluted Enzyme Sample	0.50 mL	
Deionized Water		0.50 mL
Syringaldazine Working Solution	0.30 mL	0.30 mL
Total Volume	3.00 mL	3.00 mL

Mix the contents of the cuvettes by inverting gently.



- Immediately place the cuvettes in the spectrophotometer and start recording the absorbance at 530 nm.
- Record the increase in absorbance for approximately 5-10 minutes.
- Determine the rate of change in absorbance per minute (ΔA₅₃₀/min) using the maximum linear portion of the curve for both the Test and Blank reactions.
- Subtract the rate of the Blank from the rate of the Test to correct for any non-enzymatic oxidation of the substrate.
- 4. Calculation of Laccase Activity One unit of laccase activity is often defined as the amount of enzyme that produces a ΔA_{530} of 0.001 per minute under the specified conditions.

Activity (units/mL of enzyme solution) = $(\Delta A_{530}/min \text{ Test} - \Delta A_{530}/min \text{ Blank}) / (0.001 * V_e)$

Where:

- ΔA₅₃₀/min is the maximum linear rate of absorbance increase.
- 0.001 is the change in absorbance corresponding to one unit of laccase activity.
- Ve is the volume of the enzyme sample in the assay (in mL, e.g., 0.5 mL).

To express activity in standard units (μ mol/min/mL), use the Beer-Lambert law and the molar extinction coefficient (ϵ) of oxidized **syringaldazine** (65,000 M⁻¹cm⁻¹ at 525 nm)[8].

Activity (μ mol/min/mL) = (ΔA_{525} /min * V_t) / (ϵ * V_e) * 10⁶

Where:

- Vt is the total reaction volume in mL (e.g., 3.0 mL).
- ε is the molar extinction coefficient (65,000 M⁻¹cm⁻¹).
- Ve is the volume of the enzyme sample in mL (e.g., 0.5 mL).
- 10^6 is the conversion factor from moles to μ moles.



Protocol 2: Qualitative Plate Assay for Screening

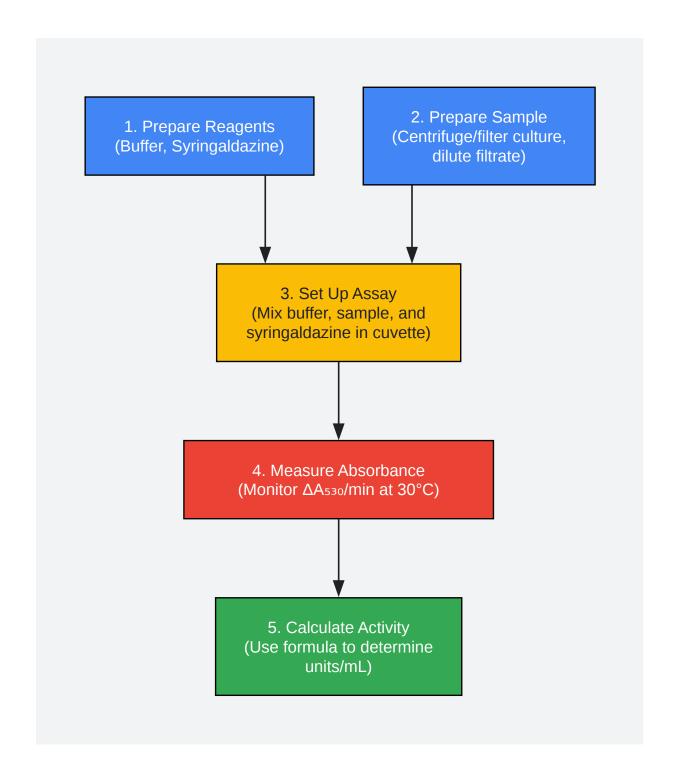
This protocol is used for rapidly screening fungal colonies for laccase production directly on agar plates.

- Prepare a suitable growth medium (e.g., Potato Dextrose Agar PDA) and sterilize.
- Cool the medium to approximately 50-60°C.
- Aseptically add a **syringaldazine** solution (dissolved in ethanol) to the medium to a final concentration of 0.1%[13]. Mix gently to avoid bubbles and pour into sterile Petri plates.
- Inoculate the fungal strains onto the center of the plates.
- Incubate at the optimal growth temperature for the fungus (e.g., 30°C) for several days[13].
- Observe the plates daily. A positive result for laccase production is indicated by the formation of a pink to intense purple halo around the fungal colony[3]. The rate of color formation and its intensity can provide a qualitative estimate of the level of laccase activity[3].

Experimental Workflow Diagram

The following diagram outlines the key steps for the quantitative spectrophotometric determination of laccase activity from a culture filtrate.





Click to download full resolution via product page

Caption: Workflow for the quantitative laccase assay using syringaldazine.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Laccase-mediated synthesis of bioactive natural products and their analogues PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. indicator for laccase and peroxidase activity, ≥98% (TLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Automated colorimetric determination of recombinant fungal laccase activity in fermentation sarples using syringaldazine as chromogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]
- To cite this document: BenchChem. [Application Notes: Detection of Fungal Laccase in Culture Filtrates Using Syringaldazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7812778#using-syringaldazine-to-detect-fungal-laccase-in-culture-filtrates]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com